1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a methylthio group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the amino and methylthio groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromine atom or the carbonyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylthio groups may play a role in binding to these targets, while the bromine atom can participate in electrophilic interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one can be compared with similar compounds, such as:
1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-2-one: Differing by the position of the bromine atom.
1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one: Differing by the halogen atom.
1-(2-Amino-3-(methylthio)phenyl)-3-bromobutan-2-one: Differing by the length of the carbon chain
Properties
Molecular Formula |
C10H12BrNOS |
---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(2-amino-3-methylsulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-9-4-2-3-7(10(9)12)5-8(13)6-11/h2-4H,5-6,12H2,1H3 |
InChI Key |
SIJGVEZTAQCQJP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1N)CC(=O)CBr |
Origin of Product |
United States |
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